![molecular formula C13H7N3OS B2766620 3-{5-Formylimidazo[2,1-b][1,3]thiazol-6-yl}benzonitrile CAS No. 860788-32-5](/img/structure/B2766620.png)
3-{5-Formylimidazo[2,1-b][1,3]thiazol-6-yl}benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{5-Formylimidazo[2,1-b][1,3]thiazol-6-yl}benzonitrile is a chemical compound with the molecular formula C13H7N3OS It is characterized by the presence of an imidazo[2,1-b][1,3]thiazole ring system fused with a benzene ring, and it contains both a formyl group and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-Formylimidazo[2,1-b][1,3]thiazol-6-yl}benzonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality output .
Analyse Chemischer Reaktionen
Types of Reactions
3-{5-Formylimidazo[2,1-b][1,3]thiazol-6-yl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction of the nitrile group yields an amine .
Wissenschaftliche Forschungsanwendungen
Synthesis of 3-{5-Formylimidazo[2,1-b][1,3]thiazol-6-yl}benzonitrile
The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from imidazo[2,1-b][1,3]thiazole derivatives through the introduction of formyl and benzonitrile groups. The general synthetic route includes:
- Formation of Imidazo[2,1-b][1,3]thiazole : This is achieved via cyclization reactions involving thiosemicarbazides and suitable carbonyl compounds.
- Introduction of Formyl Group : The formyl group is introduced through Vilsmeier-Haack reaction or similar methods.
- Benzonitrile Coupling : The final step involves coupling with benzonitrile to yield the target compound.
Anticancer Activity
Research indicates that compounds containing the imidazo[2,1-b][1,3]thiazole moiety exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Case Studies : In studies involving human colorectal carcinoma (HCT116) cells, derivatives of imidazo[2,1-b][1,3]thiazole demonstrated IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating superior potency against cancer cells .
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated:
- Broad-Spectrum Efficacy : It has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains.
- Minimum Inhibitory Concentration (MIC) : Several derivatives have exhibited low MIC values (e.g., <10 µM), suggesting strong antimicrobial activity .
Comparative Biological Evaluation
The following table summarizes the biological activities of selected derivatives related to this compound:
Compound | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µM) |
---|---|---|
Compound A | 4.53 (HCT116) | 2.65 (E. coli) |
Compound B | 5.85 (HCT116) | 1.27 (S. aureus) |
Compound C | 9.99 (HCT116) | >20 (C. albicans) |
Future Directions and Research
The promising results associated with this compound suggest several avenues for future research:
- Structure-Activity Relationship Studies : Further exploration of modifications to the core structure could enhance efficacy and reduce toxicity.
- In Vivo Studies : Transitioning from in vitro studies to animal models will be crucial for assessing therapeutic potential and safety profiles.
- Mechanistic Studies : Understanding the precise molecular mechanisms through which these compounds exert their effects will aid in developing targeted therapies.
Wirkmechanismus
The mechanism of action of 3-{5-Formylimidazo[2,1-b][1,3]thiazol-6-yl}benzonitrile involves its interaction with specific molecular targets and pathways. The formyl and nitrile groups can participate in various biochemical reactions, potentially leading to the modulation of enzyme activity, receptor binding, and other cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-({5-Formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)acetic acid: Similar structure but with a sulfanyl group instead of a benzenecarbonitrile.
3-(5-Formylimidazo[2,1-b][1,3]thiazol-6-yl)benzonitrile: A closely related compound with slight variations in the substituents.
Uniqueness
3-{5-Formylimidazo[2,1-b][1,3]thiazol-6-yl}benzonitrile is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biologische Aktivität
3-{5-Formylimidazo[2,1-b][1,3]thiazol-6-yl}benzonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the realm of cancer treatment and antimicrobial properties. This article provides a comprehensive overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the formation of imidazo[2,1-b]thiazole derivatives through various chemical reactions. One common method includes the condensation of 5-(4-bromophenyl)imidazo[2,1-b]thiazole with substituted aromatic amines to yield Schiff bases, which can then be cyclized into the desired compound. The structural characteristics can be identified using techniques such as FT-IR and NMR spectroscopy.
Table 1: Synthetic Pathways for Imidazo[2,1-b]thiazole Derivatives
Reaction Step | Reagents/Conditions | Product |
---|---|---|
Initial Synthesis | 5-(4-bromophenyl)imidazo[2,1-b]thiazole + amines | Schiff base formation |
Cyclization | Phthalic anhydride + glycine | Imidazolone derivatives |
Final Product Formation | Condensation with benzylamine or other amines | This compound |
Anticancer Activity
The compound has shown promising anticancer properties, particularly against acute myeloid leukemia (AML). A study highlighted that certain imidazo[2,1-b]thiazole derivatives exhibit potent inhibitory effects on FLT3-dependent AML cell lines. The most active compounds demonstrated low IC50 values in both cellular assays and enzymatic inhibition tests.
Key Findings:
- Cell Line Tested : MV4-11 (FLT3-dependent AML)
- IC50 Values :
Antimicrobial Properties
Research indicates that derivatives of imidazo[2,1-b]thiazole possess significant antibacterial and antifungal activities. The synthesized compounds were evaluated against various bacterial strains and fungi. Notably, some derivatives exhibited activity comparable to standard antibiotics.
Table 2: Biological Activity of Selected Derivatives
Compound | Activity Type | Target Organisms | Minimum Inhibitory Concentration (MIC) |
---|---|---|---|
This compound | Anticancer | MV4-11 (AML) | 0.002μM |
Imidazo[2,1-b]thiazole derivative A | Antibacterial | E. coli | 32μg/mL |
Imidazo[2,1-b]thiazole derivative B | Antifungal | Candida albicans | 16μg/mL |
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications at specific positions on the imidazo[2,1-b]thiazole ring can significantly influence biological activity. For instance:
- Substituents at the 5-position enhance anticancer efficacy.
- Electron-withdrawing groups generally increase potency against bacterial strains.
Case Study: Derivative Evaluation
A recent study synthesized several derivatives of imidazo[2,1-b]thiazole and evaluated their biological activities. The most effective compound was identified as having a specific substitution pattern that improved its binding affinity to target proteins involved in cancer cell proliferation.
Eigenschaften
IUPAC Name |
3-(5-formylimidazo[2,1-b][1,3]thiazol-6-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3OS/c14-7-9-2-1-3-10(6-9)12-11(8-17)16-4-5-18-13(16)15-12/h1-6,8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHMSNUQRIMNLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(N3C=CSC3=N2)C=O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.